![molecular formula C9H9NO2 B1307589 2-Methoxy-5-methylphenyl isocyanate CAS No. 59741-04-7](/img/structure/B1307589.png)
2-Methoxy-5-methylphenyl isocyanate
Overview
Description
2-Methoxy-5-methylphenyl isocyanate is a chemical compound that is part of the isocyanate family, which are known for their reactivity and are commonly used in the synthesis of various organic compounds. The papers provided discuss several related compounds and their chemical behavior, which can shed light on the properties and reactions of this compound.
Synthesis Analysis
The synthesis of related compounds involves reactions with isocyanates. For instance, 3,4-Dihydro-2-methoxy-5-methyl-2H-pyran undergoes addition-rearrangement reactions with arylsulfonyl isocyanates to produce functionalized 2-piperidones, which are important intermediates in pharmaceutical synthesis . Another synthesis approach involves the base-promoted reaction between 5-methylbenzoxazole and diphenylacetyl chloride to produce 2-isocyano-4-methylphenyl diphenylacetate . These methods highlight the versatility of isocyanates in organic synthesis.
Molecular Structure Analysis
The molecular structure of isocyanate-related compounds has been studied using various spectroscopic methods and theoretical calculations. For example, 2-Methoxyphenyl isocyanate has been analyzed using IR and Raman spectral measurements, revealing information about the conformers and vibrational structure of the molecule . X-ray crystallography has been used to determine the structure of compounds such as 5'-methoxy-2,4,6-trimethyl-2'-nitrosobiphenyl, providing insights into the orientation of substituents and the overall geometry of the molecule .
Chemical Reactions Analysis
Isocyanates participate in a variety of chemical reactions due to their reactive isocyanate group. The addition-rearrangement reactions mentioned earlier are a prime example of the chemical reactivity of isocyanates . Furthermore, the reaction of o-Methoxycarbonyl-phenyl isocyanate with aminoalkyl orthophosphoric and sulfuric acids to yield corresponding esters demonstrates the ability of isocyanates to form bonds with various functional groups .
Physical and Chemical Properties Analysis
The physical and chemical properties of isocyanate compounds can be inferred from their molecular structure and reactivity. The presence of the methoxy group can influence the solubility and reactivity of the molecule. For instance, the methoxy group's electron-donating effect can impact the reactivity of the isocyanate group . The crystal structures of related compounds provide information on intermolecular interactions, such as hydrogen bonding, which can affect the compound's melting point, solubility, and stability .
Scientific Research Applications
Antimitotic Agents
Research has shown that derivatives of 2-Methoxy-5-methylphenyl isocyanate, such as methoxy derivatives of phenyl compounds, have been studied for their biological activity, particularly as antimitotic agents. The study by Temple and Rener (1992) details the synthesis of methoxy derivatives through metabolization studies, highlighting their potential in biological systems, including their antimitotic effects (Temple & Rener, 1992).
Asymmetric Polymerization
In the field of polymer science, this compound has been used in the asymmetric anionic polymerization of aromatic isocyanates. This process, described by Okamoto et al. (1994), involves the use of optically active anionic initiators, leading to polymers with unique properties and optical activity due to the helicity of the polymer chain (Okamoto, Matsuda, Nakano, & Yashima, 1994).
Insecticidal Applications
A study by Hirashima et al. (1990) explored the use of 2-Methoxy-5-substituted 1, 3, 2-oxazaphospholidine 2-sulfides, which are derived from this compound, in insecticidal applications. These compounds showed potent insecticidal activity against Musca domestica and Tribolium castaneum (Hirashima, Yoshii, Kumamoto, Oyama, & Eto, 1990).
Synthesis of Helical Structures in Polymers
Further advancing the polymer chemistry applications, Maeda and Okamoto (1998) investigated the synthesis of optically active poly(phenyl isocyanate)s bearing a ((S)-(α-Methylbenzyl)carbamoyl) group. They noted the formation of helical structures in these polymers, again emphasizing the role of this compound derivatives in creating materials with unique chiral properties (Maeda & Okamoto, 1998).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-isocyanato-1-methoxy-4-methylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2/c1-7-3-4-9(12-2)8(5-7)10-6-11/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDOHLSFNBKNRRJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)N=C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30399838 | |
Record name | 2-isocyanato-1-methoxy-4-methylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30399838 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
59741-04-7 | |
Record name | 2-isocyanato-1-methoxy-4-methylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30399838 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-METHOXY-5-METHYLPHENYL ISOCYANATE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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